Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate

Medicinal Chemistry Agrochemical Discovery Fluorine Chemistry

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is a precision fluorinated building block featuring a unique 2,3,4-trifluoro substitution pattern that imparts distinct electronic and steric properties critical for agrochemical and pharmaceutical lead optimization. As a versatile ester prodrug precursor, it enables controlled release of the active 2-(2,3,4-trifluorophenoxy)acetic acid pharmacophore for ACCase inhibitor discovery and CCR5 antagonist programs. The strategic fluorine arrangement enhances metabolic stability while the ethyl ester handle facilitates diverse derivatization into amides, hydrazides, and heterocycles. Choose this regiospecific scaffold to ensure SAR reproducibility unavailable from generic analogs.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
Cat. No. B7902480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,3,4-trifluoro-phenoxy)acetate
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C(=C(C=C1)F)F)F
InChIInChI=1S/C10H9F3O3/c1-2-15-8(14)5-16-7-4-3-6(11)9(12)10(7)13/h3-4H,2,5H2,1H3
InChIKeyVMAVODFAWDLYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate: Fluorinated Phenoxyacetate Building Block for Agrochemical and Pharmaceutical R&D


Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate (CAS 1443341-77-2; molecular formula C₁₀H₉F₃O₃; MW 234.17 g/mol) is a fluorinated aromatic ester belonging to the phenoxyacetate class of compounds . It is employed primarily as a versatile synthetic intermediate in agrochemical and pharmaceutical discovery programs, with its phenoxyacetate core serving as a key scaffold in the development of acetyl-CoA carboxylase (ACCase) inhibitors and other bioactive molecules [1]. The strategic placement of three fluorine atoms at the 2-, 3-, and 4-positions of the phenyl ring imparts distinct physicochemical properties relevant to lead optimization. This compound is intended strictly for research and development use and is not for human or veterinary application.

Why Substituting Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate with Alternative Phenoxyacetates Compromises Lead Optimization


The position-specific fluorination pattern (2,3,4-trifluoro) on the phenyl ring of ethyl 2-(2,3,4-trifluoro-phenoxy)acetate generates a unique electronic and steric environment that cannot be replicated by other regioisomers or non-fluorinated analogs [1]. In medicinal and agrochemical chemistry, fluorine substitution is a validated strategy to enhance metabolic stability and modulate lipophilicity, but the precise substitution pattern dictates both the magnitude and direction of these effects [2]. For instance, the 2,3,4-trifluoro arrangement creates a specific dipole moment and electron-withdrawing profile distinct from the 3,4,5-trifluoro regioisomer (CAS 1443328-77-5), resulting in differential reactivity in subsequent derivatization reactions and potentially divergent biological target engagement. Generic substitution with an alternative phenoxyacetate ester would alter these foundational properties, introducing uncontrolled variables into structure-activity relationship (SAR) studies and compromising the reproducibility of synthetic routes.

Quantitative Evidence for Differentiation of Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate


Regioisomeric Fluorination Pattern Differentiates Physicochemical Properties from 3,4,5-Trifluoro Analog

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate (CAS 1443341-77-2) possesses a distinct 2,3,4-trifluoro substitution pattern that differentiates it from the 3,4,5-trifluoro regioisomer ethyl 2-(3,4,5-trifluorophenoxy)acetate (CAS 1443328-77-5). While both compounds share the identical molecular formula C₁₀H₉F₃O₃ and molecular weight (234.17 g/mol), the ortho-fluorine in the 2,3,4-isomer creates a sterically hindered environment adjacent to the ether linkage and alters the electron density distribution across the aromatic ring compared to the symmetric 3,4,5-trifluoro arrangement . This positional difference directly influences the compound's reactivity in nucleophilic aromatic substitution and cross-coupling reactions, as well as its conformational behavior when incorporated into larger molecular scaffolds.

Medicinal Chemistry Agrochemical Discovery Fluorine Chemistry

Ester Prodrug Form Enables Hydrolytic Release of Bioactive Acid Pharmacophore

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate functions as an ester prodrug or synthetic precursor that undergoes enzymatic or chemical hydrolysis to liberate the corresponding carboxylic acid, 2-(2,3,4-trifluorophenoxy)acetic acid (CAS 322-26-9) . The ester form exhibits enhanced lipophilicity relative to the free acid (calculated XLogP3: 2.1 for the ester versus 1.6 for the acid [1]), facilitating improved membrane permeability and passive diffusion across biological barriers. This property is critical in both pharmaceutical prodrug strategies and agrochemical formulations where foliar uptake or root absorption of the active acid is suboptimal. The ethyl ester serves as a masked carboxylic acid that can be selectively unveiled under physiological or environmental conditions, providing temporal control over active ingredient release.

Prodrug Design Pharmacokinetics Agrochemical Formulation

Phenoxyacetate Core Scaffold Validated as ACCase Inhibitor Pharmacophore

The phenoxyacetate moiety constitutes a validated pharmacophore for acetyl-CoA carboxylase (ACCase) inhibition, a major herbicidal mode of action targeting gramineous weeds [1]. This class of herbicides acts by inhibiting plant ACCase, thereby blocking fatty acid biosynthesis essential for membrane formation [2]. Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate incorporates this core scaffold while adding fluorine-mediated enhancements to metabolic stability. The compound's utility lies in its dual role: it provides the ACCase-targeting phenoxyacetate framework while offering a fluorinated aromatic ring that can be further elaborated to optimize potency and selectivity relative to non-fluorinated lead compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) or MCPA (2-methyl-4-chlorophenoxyacetic acid).

Herbicide Discovery Enzyme Inhibition Agrochemical SAR

Trifluorophenoxy Moiety Confers Validated Enhancement of Metabolic Stability and Lipophilicity

The trifluorophenoxy moiety, as present in ethyl 2-(2,3,4-trifluoro-phenoxy)acetate, is a well-characterized structural element in medicinal chemistry that demonstrably enhances both lipophilicity and metabolic stability of drug candidates [1]. Fluorine atoms' high electronegativity and the strength of carbon-fluorine bonds (approximately 485 kJ/mol versus 413 kJ/mol for C-H bonds) create a metabolically resistant environment that reduces oxidative degradation by cytochrome P450 enzymes . This class-level property has been validated across multiple pharmaceutical programs, with compounds containing the trifluorophenoxy group showing improved plasma half-lives and oral bioavailability compared to non-fluorinated or mono-fluorinated analogs. For ethyl 2-(2,3,4-trifluoro-phenoxy)acetate specifically, the 2,3,4-arrangement provides a balanced electronic profile that avoids the excessive electron deficiency sometimes observed with pentafluoro or tetrafluoro substitution patterns.

Drug Metabolism Pharmacokinetic Optimization Fluorine Medicinal Chemistry

Validated Synthetic Accessibility via Established Nucleophilic Substitution Route

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is readily accessible through a well-established synthetic route involving the nucleophilic substitution reaction between 2,3,4-trifluorophenol and ethyl bromoacetate (or ethyl chloroacetate) in the presence of a base such as potassium carbonate in dimethylformamide under reflux conditions . This synthetic accessibility compares favorably to the preparation of more heavily fluorinated analogs (e.g., pentafluoro derivatives) which may require more forcing conditions, expensive fluorinating reagents, or multi-step sequences. The commercial availability of 2,3,4-trifluorophenol as a starting material further reduces synthetic burden relative to regioisomers requiring less accessible phenol precursors. The reaction typically proceeds with good yields and can be scaled from milligram to multi-gram quantities using standard laboratory equipment.

Process Chemistry Synthetic Methodology Building Block Utility

Target Research Applications for Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate in Agrochemical and Pharmaceutical Discovery


Design of Novel ACCase-Inhibiting Herbicides with Enhanced Weed Spectrum

Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate is optimally deployed as a core scaffold for synthesizing novel acetyl-CoA carboxylase (ACCase) inhibitors targeting gramineous weeds in cereal crops. The phenoxyacetate pharmacophore, validated in commercial herbicides, provides the essential ACCase binding motif, while the 2,3,4-trifluoro substitution pattern on the phenyl ring offers a distinct electronic profile for SAR exploration [1]. Researchers can leverage this building block to elaborate the ester functionality into amides, hydrazides, or heterocyclic moieties while maintaining the fluorinated aromatic core, potentially yielding herbicide candidates with improved potency against resistant weed biotypes or expanded crop safety windows relative to first-generation phenoxy herbicides.

Synthesis of Fluorinated Prodrugs Requiring Controlled Ester Hydrolysis

The ethyl ester functionality of ethyl 2-(2,3,4-trifluoro-phenoxy)acetate makes it an ideal precursor for prodrug strategies in both pharmaceutical and agrochemical development. Upon administration, enzymatic esterases catalyze the hydrolysis of the ethyl ester to liberate the active 2-(2,3,4-trifluorophenoxy)acetic acid pharmacophore in vivo or in planta [2]. This controlled release mechanism can be exploited to optimize the pharmacokinetic profile of drug candidates by modulating the rate of active metabolite generation. The enhanced lipophilicity of the ester form (calculated XLogP3 of 2.1 versus 1.6 for the free acid) also facilitates improved absorption across biological membranes, making this building block particularly valuable for oral drug candidates or foliar-applied agrochemicals requiring efficient tissue penetration.

Lead Optimization in Metabolic Stability-Driven Medicinal Chemistry Programs

In drug discovery programs where metabolic liability has been identified as a key limitation of lead compounds, ethyl 2-(2,3,4-trifluoro-phenoxy)acetate serves as a strategically fluorinated building block for scaffold hopping or fragment replacement. The presence of three fluorine atoms in the 2,3,4-arrangement provides a balanced degree of metabolic shielding without the excessive electron withdrawal that can accompany higher degrees of fluorination [1]. This property is particularly relevant for programs targeting orally administered therapeutics where hepatic first-pass metabolism limits systemic exposure. Incorporation of this trifluorophenoxy moiety can extend plasma half-life by reducing cytochrome P450-mediated oxidative degradation at metabolically labile positions on the phenyl ring.

Preparation of CCR5 Antagonist Scaffolds for Anti-Inflammatory Indications

Preliminary pharmacological screening data indicate that compounds containing the trifluorophenoxy structural motif can exhibit CCR5 antagonist activity, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disorders, and chronic obstructive pulmonary disease (COPD) [3]. Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate provides a synthetically tractable entry point for constructing more elaborate CCR5 antagonist candidates. The ethyl ester handle enables diverse derivatization strategies to optimize binding affinity and selectivity for the CCR5 receptor while the trifluorophenoxy core contributes to the metabolic stability required for chronic dosing in inflammatory indications.

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